Levemopamil
Overview
Description
Levemopamil is a novel compound belonging to the phenylalkylamine class of calcium channel blockers. It is known for its high penetrability across the blood-brain barrier and its potent antagonistic action on serotonin 5-HT2 receptors . This compound has shown promise in various therapeutic applications, particularly in the treatment of cerebral ischemia and trauma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of levemopamil typically involves the reaction of a phenylalkylamine derivative with appropriate reagents under controlled conditions. One common method includes the use of a buffered formulation to ensure solubility and stability . The reaction conditions often involve maintaining a specific pH to prevent precipitation and ensure the compound’s efficacy.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control . The production also emphasizes the importance of buffering the formulation to prevent adverse reactions such as phlebitis .
Chemical Reactions Analysis
Types of Reactions
Levemopamil undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Scientific Research Applications
Levemopamil has a wide range of scientific research applications:
Chemistry: Used as a model compound to study calcium channel blockers and their interactions with various receptors.
Biology: Investigated for its effects on cellular calcium channels and its potential role in neuroprotection.
Mechanism of Action
Levemopamil exerts its effects by blocking voltage-dependent calcium channels, specifically the L-type calcium channels . This action prevents the influx of calcium ions into cells, thereby reducing cellular excitability and protecting against ischemic damage. The compound also antagonizes serotonin 5-HT2 receptors, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Levemopamil is often compared with other calcium channel blockers such as verapamil, nifedipine, and diltiazem. While all these compounds share the ability to block calcium channels, this compound is unique in its high blood-brain barrier penetrability and potent action on serotonin receptors . This makes it particularly effective in treating neurological conditions.
Similar Compounds
Verapamil: Another phenylalkylamine calcium channel blocker with similar cardiovascular effects but lower blood-brain barrier penetrability.
Nifedipine: A dihydropyridine calcium channel blocker primarily used for cardiovascular conditions.
Diltiazem: A benzothiazepine calcium channel blocker with both cardiovascular and neuroprotective effects.
This compound’s unique properties make it a valuable compound in both research and therapeutic applications.
Properties
CAS No. |
101238-51-1 |
---|---|
Molecular Formula |
C23H30N2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
(2S)-5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile |
InChI |
InChI=1S/C23H30N2/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21/h4-9,11-14,20H,10,15-18H2,1-3H3/t23-/m0/s1 |
InChI Key |
DWAWDSVKAUWFHC-QHCPKHFHSA-N |
Isomeric SMILES |
CC(C)[C@](CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |
SMILES |
CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-isopropyl-5(methylphen-ethylamino)-2-phenylvaleronitrile hydrochloride emopamil emopamil, (+)-isomer emopamil, (+-)-isomer emopamil, (-)-isomer levemopamil |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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